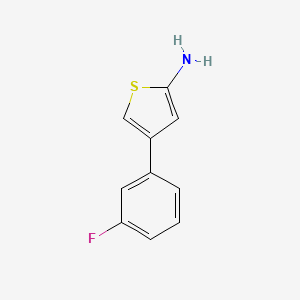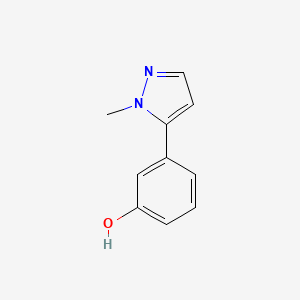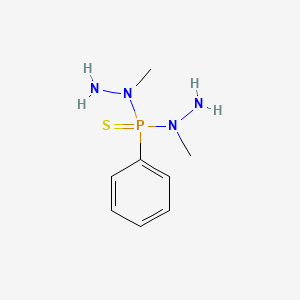
N,N'-Dimethyl-p-phenylphosphonothioic dihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide: is a chemical compound with the molecular formula C8H15N4PS It is known for its unique structure, which includes a phosphonothioic group attached to a phenyl ring, and two dimethylhydrazide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide typically involves the reaction of p-phenylphosphonothioic dichloride with dimethylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials:
p-Phenylphosphonothioic dichloride and dimethylhydrazine.Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level, typically around 0-5°C, to control the reaction rate.
p-Phenylphosphonothioic dichloride is slowly added to a solution of dimethylhydrazine in an appropriate solvent, such as tetrahydrofuran or dichloromethane. The mixture is stirred for several hours to ensure complete reaction.Purification: The product is purified by recrystallization or column chromatography to obtain pure N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or sulfoxides.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phosphonic acids, sulfoxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted hydrazides.
Applications De Recherche Scientifique
N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioic derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with thiol-containing enzymes and proteins.
Comparaison Avec Des Composés Similaires
N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide can be compared with other similar compounds, such as:
N,N’-Dimethyl-p-phenylphosphonic dihydrazide: Similar structure but with a phosphonic group instead of a phosphonothioic group.
N,N’-Dimethyl-p-phenylphosphonothioic diamide: Similar structure but with diamide groups instead of dihydrazide groups.
Propriétés
Numéro CAS |
54529-68-9 |
|---|---|
Formule moléculaire |
C8H15N4PS |
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
1-[[amino(methyl)amino]-phenylphosphinothioyl]-1-methylhydrazine |
InChI |
InChI=1S/C8H15N4PS/c1-11(9)13(14,12(2)10)8-6-4-3-5-7-8/h3-7H,9-10H2,1-2H3 |
Clé InChI |
WGBDDAILYFCESW-UHFFFAOYSA-N |
SMILES canonique |
CN(N)P(=S)(C1=CC=CC=C1)N(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



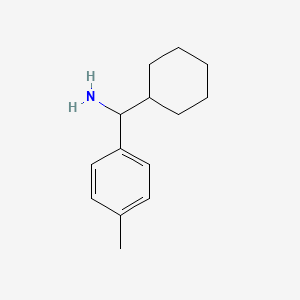
![1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine](/img/structure/B15090494.png)
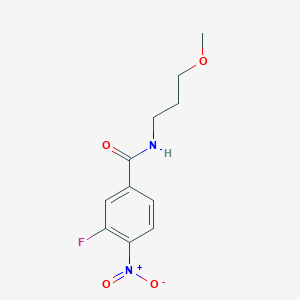
![2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B15090505.png)
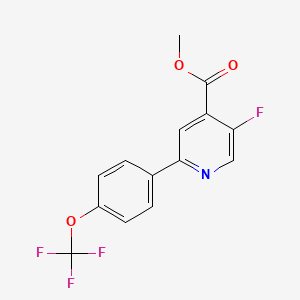
![1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea](/img/structure/B15090533.png)

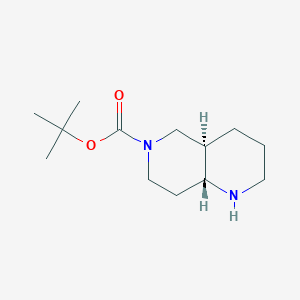

![[(4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] 2-acetamido-4-amino-4-oxobutanoate](/img/structure/B15090553.png)
